5-(Biotinamido)pentylamine 5-(Biotinamido)pentylamine
Brand Name: Vulcanchem
CAS No.: 115416-38-1
VCID: VC21090938
InChI: InChI=1S/C15H28N4O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10,16H2,(H,17,20)(H2,18,19,21)/t11-,12-,14-/m0/s1
SMILES: C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2
Molecular Formula: C15H28N4O2S
Molecular Weight: 328.5 g/mol

5-(Biotinamido)pentylamine

CAS No.: 115416-38-1

Cat. No.: VC21090938

Molecular Formula: C15H28N4O2S

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

5-(Biotinamido)pentylamine - 115416-38-1

Specification

CAS No. 115416-38-1
Molecular Formula C15H28N4O2S
Molecular Weight 328.5 g/mol
IUPAC Name 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-aminopentyl)pentanamide
Standard InChI InChI=1S/C15H28N4O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10,16H2,(H,17,20)(H2,18,19,21)/t11-,12-,14-/m0/s1
Standard InChI Key CCSGGWGTGOLEHK-OBJOEFQTSA-N
Isomeric SMILES C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCN)NC(=O)N2
SMILES C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator